molecular formula C11H18Cl2N2O B3000322 4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride CAS No. 1393330-67-0

4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride

Cat. No. B3000322
CAS RN: 1393330-67-0
M. Wt: 265.18
InChI Key: OBLDMASNHMSDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride" is a derivative of tetrahydropyran with a pyridinylmethylamine substituent. It is of interest due to its potential use in pharmaceuticals, such as being a key intermediate for the CCR5 antagonist TAK-779 . The compound features a tetrahydropyran ring, which is a common motif in many natural products and pharmaceuticals, and an amine group that can participate in various chemical reactions.

Synthesis Analysis

The synthesis of related tetrahydropyran derivatives has been reported using different methods. For instance, a multi-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can lead to the formation of 3,4-dihydro-2H-pyrans . Another method involves the reductive alkylation of methylamine with tetrahydro-4H-pyran-4-one, followed by alkylation and reduction steps to yield a related compound . These methods demonstrate the versatility in synthesizing tetrahydropyran derivatives, which could be adapted for the synthesis of "4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride".

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives is characterized by the presence of a six-membered oxygen-containing ring, which can influence the reactivity and interaction of the compound with biological targets. The pyridinylmethylamine moiety adds an aromatic ring and a potential site for protonation, which is relevant for the formation of the dihydrochloride salt .

Chemical Reactions Analysis

Tetrahydropyran derivatives can participate in various chemical reactions. For example, they can undergo cyclization reactions to form 2,3-dihydro-4-pyridinones , or they can be involved in multi-component reactions to create complex fused polycyclic structures . The presence of the amine group in "4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride" suggests that it could also engage in similar reactions, potentially leading to the formation of new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride" would be influenced by its molecular structure. The tetrahydropyran ring is known for its stability and conformational flexibility, which can affect the compound's solubility and reactivity. The pyridinylmethylamine group would contribute to the basicity of the compound and its ability to form salts, such as the dihydrochloride, which could enhance its water solubility . The synthesis methods reported in the literature suggest that these compounds can be obtained in high yields and with good selectivity, which is beneficial for their potential use in pharmaceutical applications .

Scientific Research Applications

Pharmacological Applications

  • PDE9A Inhibition for Cognitive Disorders : The compound PF-04447943, closely related to the specified chemical, is a selective brain-penetrant PDE9A inhibitor. It's shown promise in elevating central cGMP levels in the brain and cerebrospinal fluid of rodents, exhibiting procognitive activity and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials have confirmed its tolerability and effectiveness in humans for cognitive disorders (Verhoest et al., 2012).

Organic Chemistry and Synthesis

  • Catalysis and Chemical Synthesis : A study by Li et al. (2019) describes a multi-component tether catalysis protocol for synthesizing related compounds, demonstrating the utility of the pyridin-2-ylmethyl group in creating a variety of heterocyclic compounds, including pyrroles and pyridines (Li et al., 2019).
  • Coordination Polymers : Zhang et al. (2013) explored the use of flexible unsymmetrical bis(pyridyl) ligands, closely related to the specified compound, in constructing helical silver(I) coordination polymers. These polymers are significant in the development of materials with unique structural and luminescent properties (Zhang et al., 2013).

Other Applications

  • Corrosion Inhibitors : Dandia et al. (2013) synthesized pyrazolopyridine derivatives, structurally related to the query compound, and investigated their efficacy as corrosion inhibitors for mild steel in acidic conditions. This showcases the potential application in industrial material protection (Dandia et al., 2013).

properties

IUPAC Name

4-(pyridin-3-ylmethyl)oxan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c12-11(3-6-14-7-4-11)8-10-2-1-5-13-9-10;;/h1-2,5,9H,3-4,6-8,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLDMASNHMSDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CN=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.